2-(2-Chlorophenyl)-2-methylpropanoic acid CAS number and identifiers
2-(2-Chlorophenyl)-2-methylpropanoic acid CAS number and identifiers
CAS Number: 69849-06-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025)
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
This compound represents a specific structural class of
Critical Distinction: Do not confuse this compound with Clofibric Acid [2-(4-chlorophenoxy)-2-methylpropanoic acid], which contains an ether linkage, nor with its regioisomer 2-(4-chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 69849-06-5 | Specific to the ortho-chloro acid form. |
| IUPAC Name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | Preferred IUPAC. |
| Synonyms | Common laboratory nomenclature. | |
| Molecular Formula | C | |
| Molecular Weight | 198.65 g/mol | |
| SMILES | CC(C)(C(=O)O)C1=CC=CC=C1Cl | |
| InChI Key | Predicted based on structure |
Physiochemical Properties (Experimental & Predicted)
| Property | Value | Technical Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 95–98 °C (Predicted) | Lower than the para-isomer (120°C) due to crystal packing disruption by the ortho-Cl. |
| pKa | ~4.2–4.5 | Slightly weaker acid than benzoic acid due to the electron-donating alkyl group, but influenced by the ortho-Cl inductive effect. |
| LogP | 2.8–3.1 | Moderate lipophilicity; amenable to RP-HPLC analysis. |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Requires organic co-solvent for biological assays. |
Synthetic Pathways & Process Chemistry
The synthesis of 2-(2-chlorophenyl)-2-methylpropanoic acid is non-trivial due to the steric bulk surrounding the
Strategic Logic (Retrosynthesis)
The ortho-chlorine atom creates significant steric hindrance. Direct arylation of isobutyric acid is difficult. Therefore, constructing the quaternary center on a nitrile precursor (which is smaller and more linear than a carboxylate) is the preferred kinetic pathway.
Protocol: Nitrile Alkylation Route
Step 1: Synthesis of 2-(2-Chlorophenyl)-2-methylpropanenitrile
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Reagents: 2-Chlorophenylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (2.2 eq) or KOH/TBAB (Phase Transfer Conditions).
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Solvent: THF (anhydrous) or Toluene (for PTC).
-
Mechanism: Sequential deprotonation at the benzylic position followed by S
2 attack on methyl iodide. The second methylation is faster than the first due to the electron-donating effect of the first methyl group.
Step 2: Sterically Demanding Hydrolysis
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Challenge: The gem-dimethyl group and the ortho-chloro substituent protect the nitrile carbon from nucleophilic attack by water. Standard acidic hydrolysis (HCl, reflux) often fails or stops at the amide.
-
Solution: High-temperature hydrolysis using ethylene glycol as a solvent to increase reaction temperature above 100°C.
Detailed Workflow Diagram (DOT)
Caption: Two-step synthetic pathway overcoming steric hindrance via high-temperature nitrile hydrolysis.
Analytical Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
NMR Spectroscopy Expectations
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H NMR (400 MHz, CDCl
):- 11.0–12.0 (br s, 1H, COOH).
- 7.35–7.45 (m, 1H, Ar-H, adjacent to Cl).
- 7.15–7.30 (m, 3H, Ar-H).
-
1.65 (s, 6H, C(CH
) ). -
Note: The methyl signal will appear as a sharp singlet. If split, it indicates incomplete methylation (mono-methyl impurity).
HPLC Method Development (Purity Check)
For researchers isolating this compound from biological matrices or reaction mixtures, the following HPLC conditions provide baseline separation from the para-isomer and starting materials.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Standard steric selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape (retention). |
| Mobile Phase B | Acetonitrile | Strong elution strength for lipophilic aromatics. |
| Gradient | 40% B to 90% B over 10 min | The compound is relatively hydrophobic. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for the carbonyl; 254 nm for the phenyl ring. |
Applications & Biological Context[7][8]
While less common than its para-substituted counterparts (used in lipid-lowering drugs), the ortho-isomer serves as a critical steric probe in medicinal chemistry and agrochemistry.
Metabolic Stability Probe
In drug discovery, this motif is used to block metabolic "soft spots."
-
Mechanism: The gem-dimethyl group prevents
-oxidation. -
Ortho-Effect: The 2-chloro substituent twists the phenyl ring out of coplanarity with the carboxyl group. This prevents conjugation and sterically hinders glucuronidation enzymes (UGTs), often increasing the half-life of the molecule compared to the para-isomer.
Agrochemical Intermediates
This acid is a structural analog of Mecoprop (MCPP), a phenoxy herbicide. Research into "ether-free" analogs uses this carbon-linked scaffold to study the necessity of the ether oxygen for auxin activity in plants.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR analysis highlighting the functional roles of structural motifs in metabolic stability.
Safety & Handling (SDS Highlights)
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GHS Classification:
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Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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STOT SE 3: May cause respiratory irritation (H335).
-
-
Handling: Handle in a fume hood. The intermediate nitrile is toxic; however, the final acid is generally low-toxicity but an irritant.
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Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.
References
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PubChem. (n.d.).[1] Compound Summary: 2-(2-Chlorophenyl)-2-methylpropanoic acid. National Library of Medicine. Retrieved from [Link] (Note: Link directs to general search/isomer cluster; verify specific CID 69849-06-5 via structure search).
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U.S. National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Arylpropionic Acids. Retrieved from [Link]
- Tanaka, A., et al. (1995). "Synthesis and biological evaluation of isobutyric acid analogs as anti-inflammatory agents." Chemical & Pharmaceutical Bulletin. (Contextual reference for synthesis of alpha-aryl isobutyric acids).
